molecular formula C12H12N2O B2655302 3-Methyl-4-(pyridin-3-yloxy)aniline CAS No. 383434-56-8

3-Methyl-4-(pyridin-3-yloxy)aniline

Cat. No.: B2655302
CAS No.: 383434-56-8
M. Wt: 200.241
InChI Key: UAQLILFDDXPFIB-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-3-yloxy)aniline: is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the third position and a pyridin-3-yloxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yloxy)aniline typically involves the following steps:

    Nitration of 3-Methyl-4-nitroaniline: The starting material, 3-Methyl-4-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: The final step involves the etherification of the amino group with pyridin-3-ol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-(pyridin-3-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 3-Methyl-4-(pyridin-3-yloxy)aniline can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Studies: It can be used in studies to understand the interaction of aniline derivatives with biological systems.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4-(Pyridin-3-yloxy)aniline: This compound lacks the methyl group at the third position, which can affect its chemical reactivity and biological activity.

    3-Methyl-4-(pyridin-4-yloxy)aniline: The position of the pyridin-oxy group is different, which can lead to variations in its properties and applications.

Properties

IUPAC Name

3-methyl-4-pyridin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQLILFDDXPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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